molecular formula C10H18N2O3 B1441885 Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate CAS No. 1260639-73-3

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate

Cat. No.: B1441885
CAS No.: 1260639-73-3
M. Wt: 214.26 g/mol
InChI Key: FULHJHJHVICZJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-amino-2-oxopyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)propanoate
  • Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)butanoate

Uniqueness

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its tert-butyl ester group provides steric hindrance, influencing its reactivity and stability compared to similar compounds .

Biological Activity

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate (CAS Number: 1260639-73-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C10H18N2O3
  • Molecular Weight : 214.26 g/mol
  • Structure : The compound features a pyrrolidine ring, which is known for its biological significance in various pharmacological applications.

1. Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. The presence of the amino group in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.

2. Neuroprotective Effects

Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, potentially leading to neuroprotective effects. This inhibition is crucial for conditions like Alzheimer's disease, where maintaining acetylcholine levels is vital for cognitive function .

3. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Compounds similar to this compound have been shown to modulate inflammatory pathways, particularly those involving cytokines like TNF-alpha and IL-1β, which are critical in inflammatory responses .

Case Study 1: Neuroprotective Activity

A study investigated the effects of similar pyrrolidine derivatives on AChE activity. Results indicated that these compounds could significantly reduce AChE activity in vitro, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Mechanisms

In a model of inflammation induced by lipopolysaccharides (LPS), derivatives exhibited a reduction in pro-inflammatory cytokines. This suggests that this compound may possess similar properties, providing a basis for further exploration in inflammatory diseases .

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
Pyrrolidine derivative AAChE inhibition, neuroprotection
Pyrrolidine derivative BAnti-inflammatory effects
Coumarin-based compoundsAntioxidant and AChE inhibitory activity

Properties

IUPAC Name

tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULHJHJHVICZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718692
Record name tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260639-73-3
Record name tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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